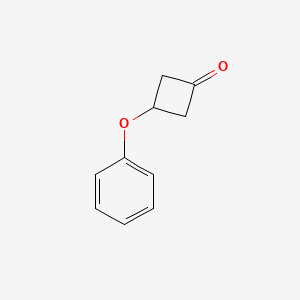

3-Phenoxycyclobutanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxycyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUULSNADYPSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Phenoxycyclobutanone

Ring-Opening Reactions of the Cyclobutanone (B123998) Moiety

The inherent ring strain in cyclobutanone and its derivatives is a primary driver for a variety of ring-opening reactions. This strain, arising from the deviation of bond angles from the ideal tetrahedral angle, makes the C-C bonds of the ring susceptible to cleavage under different conditions. fiveable.me

Thermally Induced Ring-Opening Pathways

Thermal activation can induce the cleavage of the strained four-membered ring in cyclobutanone derivatives. These reactions often proceed through concerted or stepwise mechanisms, leading to the formation of more stable, open-chain, or larger ring systems. For instance, thermal ring-opening of cyclobutenones, which are structurally related to cyclobutanones, can lead to vinylketene intermediates. nih.gov While specific studies on the purely thermal ring-opening of 3-phenoxycyclobutanone (B1455954) are not extensively documented in the provided results, the principles governing these reactions in similar systems are well-established. nih.govnih.gov The presence of substituents, such as the phenoxy group, can influence the regioselectivity and stereoselectivity of the ring-opening process. beilstein-journals.org In some cases, harsh thermal conditions can lead to the formation of unexpected products, highlighting the complexity of these transformations. chemrxiv.org

Radical-Triggered C-C Bond Cleavage in Cyclobutanone Derivatives

Radical-mediated C-C bond cleavage represents a powerful strategy for the functionalization of cyclobutanone derivatives. rsc.org The generation of an iminyl radical from a cyclobutanone oxime derivative, for example, can trigger the cleavage of an adjacent C-C bond, leading to the formation of a distal cyano-substituted alkyl radical. rsc.orgresearchgate.netresearchgate.net This radical can then participate in various subsequent reactions, including trapping by agents like SO2, CO, or O2. rsc.org

Recent advancements have demonstrated that transition metals can also catalyze the C-C bond cleavage of cyclobutanones through radical pathways. For instance, a rhodium-catalyzed process involving the migration of a sulfonyl radical has been developed to synthesize γ-lactams from cyclobutanones. nih.gov These reactions showcase the versatility of radical-based approaches in overcoming the stability of the cyclobutane (B1203170) ring to achieve novel molecular architectures. nih.gov

Norrish Type-I Cleavage Mechanisms in Cyclic Ketones

The Norrish Type-I reaction is a photochemical process involving the homolytic cleavage of the α-carbon-carbon bond of a ketone upon excitation. wikipedia.org In cyclic ketones like cyclobutanone, this cleavage leads to the formation of a biradical intermediate. The subsequent fate of this biradical determines the final product distribution and can include decarbonylation, ring-expansion, or formation of unsaturated aldehydes. wikipedia.org

Studies on cyclobutanone itself have shown that upon excitation, α-cleavage occurs on a sub-picosecond to picosecond timescale. aip.org The reaction can proceed on both the singlet (S1) and triplet (T1) potential energy surfaces. aip.orgresearchgate.net While direct excitation to the S1 state can lead to cleavage, intersystem crossing to the T1 state is often a competing and significant pathway. researchgate.net The high ring strain in cyclobutanone facilitates this cleavage, making it a well-studied example of Norrish Type-I chemistry. The presence of a substituent like the phenoxy group in this compound would be expected to influence the photophysical properties and the subsequent reactivity of the radical intermediates formed.

Transformations Involving the Ketone Functionality

The ketone group in this compound is a key site for a variety of chemical transformations, including nucleophilic additions and reactions involving the formation of enolates.

Carbonyl Reactivity in Cyclobutanone Systems

The carbonyl carbon in cyclobutanone is highly electrophilic due to the ring strain, making it susceptible to nucleophilic attack. fiveable.me This enhanced reactivity is a hallmark of cyclobutanone systems compared to their less strained counterparts like cyclohexanones. fiveable.me Nucleophilic addition to the carbonyl group leads to the formation of a tetrahedral intermediate, a process that can relieve some of the ring strain. wikipedia.org

The stereoselectivity of nucleophilic additions, such as hydride reductions, is influenced by several factors including the nature of the reducing agent, the solvent, and the substituent on the ring. vub.ac.be For instance, in the reduction of 3-substituted cyclobutanones, the diastereomeric ratio of the resulting cyclobutanols can be controlled by these reaction parameters. vub.ac.be

Enolate Chemistry and Alkylation Strategies

The protons α to the carbonyl group in cyclobutanone are acidic and can be removed by a base to form an enolate. nih.gov The resulting enolate is a powerful nucleophile and can participate in a variety of reactions, most notably alkylation. The alkylation of cyclobutanone enolates provides a direct method for introducing substituents at the α-position. libretexts.org

The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base and reaction conditions. libretexts.org For unsymmetrical cyclobutanones, this control is crucial for achieving regioselective alkylation. The development of catalytic asymmetric alkylation methods for cyclobutanones has been a significant area of research, allowing for the synthesis of chiral α-quaternary cyclobutanones. caltech.edu These methods often employ transition metal catalysts with chiral ligands to achieve high enantioselectivity. caltech.edu The enolate can also be trapped with other electrophiles, such as phosphate (B84403) electrophiles, to generate enol phosphates which can be further functionalized. nih.gov

Reactivity of the Phenoxy Substituent

The phenoxy group, while often considered a spectator in many reactions, plays a crucial role in modulating the reactivity of the cyclobutanone ring. Its electronic influence is a key determinant in the types of reactions the molecule favors and the stereochemical outcomes of these transformations.

The phenoxy group exerts a significant electronic influence on the cyclobutanone ring through a combination of inductive and resonance effects. The oxygen atom, being highly electronegative, withdraws electron density from the C3 carbon of the cyclobutane ring via the sigma bond (an inductive or -I effect). This inductive withdrawal can impact the acidity of the alpha-protons and the electrophilicity of the carbonyl carbon.

In a broader context, the phenyl group itself is generally considered to be inductively withdrawing due to the higher electronegativity of its sp2 hybridized carbons. wikipedia.org However, it can also act as a resonance-donating group (+M) when conjugated with a suitable functional group, though this effect is less direct when attached via an ether linkage. wikipedia.org In the case of this compound, the primary electronic effect of the phenoxy group on the cyclobutanone ring is inductive withdrawal.

Computational studies on analogous 3-substituted cyclobutanones, such as 3-benzyloxycyclobutanone, have provided valuable insights that can be extrapolated to the phenoxy derivative. vub.ac.be These studies reveal that the substituent at the 3-position significantly influences the facial selectivity of nucleophilic attack on the carbonyl group. The electronic nature of the substituent affects the stability of the transition states, thereby dictating the stereochemical outcome of reactions like hydride reductions. vub.ac.be For instance, in the reduction of 3-substituted cyclobutanones, the formation of the cis-alcohol is highly favored, a selectivity that can be enhanced by the electronic properties of the substituent. vub.ac.be The repulsive electrostatic interactions between the incoming nucleophile and the electron-rich phenoxy group can further steer the reaction pathway. vub.ac.be

The electronic influence of the phenoxy group is also evident in reactions involving the cyclobutane ring itself. Theoretical studies on the ring-opening of 3-ethoxycyclobutanone, another analogous compound, demonstrate that the substituent at the 3-position plays a critical role in the reaction mechanism. auctoresonline.org The initial step often involves the activation of the carbonyl group, which is influenced by the electronic properties of the substituent. auctoresonline.org

The following table summarizes the general electronic effects of the phenoxy group:

| Effect Type | Description | Influence on Cyclobutanone |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to the high electronegativity of the oxygen atom and the sp2 carbons of the phenyl ring. wikipedia.org | Increases the electrophilicity of the carbonyl carbon and can affect the acidity of the α-protons. |

| Resonance Effect (+M) | Donation of electron density from the oxygen lone pairs to the phenyl ring. This effect is primarily within the phenoxy group itself. | Indirectly influences the overall electron density and steric profile of the substituent. |

Advanced Mechanistic Studies of this compound Transformations

Understanding the precise pathway of a chemical reaction requires the identification of transient species such as intermediates and transition states. youtube.com While specific studies on this compound are limited, research on related systems provides a framework for understanding its reaction mechanisms.

Reaction intermediates are transient molecular entities that are formed from the reactants and subsequently react to form the final products. nih.gov Their detection and characterization are crucial for a complete understanding of the reaction mechanism. In the context of this compound transformations, such as reductions or ring-opening reactions, several types of intermediates can be postulated.

For example, in the Baeyer-Villiger oxidation of 3-substituted cyclobutanones, a key intermediate is the Criegee intermediate, formed by the addition of a peroxy acid to the carbonyl group. beilstein-journals.org The subsequent migratory aptitude of the adjacent carbon atoms is influenced by the electronic nature of the substituent at the 3-position.

Computational chemistry has emerged as a powerful tool for elucidating the structures of fleeting intermediates and the even more transient transition states. fortunejournals.com Transition states represent the highest energy point along a reaction coordinate and are critical for determining the rate of a reaction. acs.org

A computational study on the hydride reduction of 3-substituted cyclobutanones identified four distinct transition states for the attack of the hydride. vub.ac.be These transition states differ in the coordination of the metal counter-ion and the trajectory of the incoming hydride (axial vs. equatorial). The relative energies of these transition states, which are influenced by torsional strain and electrostatic interactions with the 3-substituent, determine the stereochemical outcome of the reaction. vub.ac.be

The table below outlines the key characteristics of reaction intermediates and transition states relevant to the study of this compound reactivity.

| Entity | Description | Significance in this compound Reactions |

| Reaction Intermediate | A relatively stable species formed during a multi-step reaction. nih.gov | In reactions like the Baeyer-Villiger oxidation, the Criegee intermediate would be a key species. In ring-opening reactions, various carbocationic or enolic intermediates may form. auctoresonline.orgbeilstein-journals.org |

| Transition State | A high-energy, transient configuration of atoms at the peak of the energy barrier of a reaction step. acs.org | The geometry and energy of transition states, influenced by the phenoxy group, determine the reaction rate and stereoselectivity of transformations such as nucleophilic additions. vub.ac.be |

Further research, likely employing a combination of experimental techniques (such as low-temperature spectroscopy) and high-level computational modeling, is necessary to fully map the potential energy surfaces of reactions involving this compound and to definitively characterize its reaction intermediates and transition states.

Advanced Spectroscopic Characterization Techniques in 3 Phenoxycyclobutanone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the precise three-dimensional structure of organic compounds. Through a synergistic use of one-dimensional and two-dimensional NMR experiments, a complete and unambiguous assignment of the proton and carbon atoms within the 3-phenoxycyclobutanone (B1455954) molecule can be achieved.

The ¹H NMR spectrum of this compound provides distinct signals for the protons of the cyclobutanone (B123998) ring and the attached phenoxy group. The chemical shift of each proton is dictated by its local electronic environment. Protons on the four-membered ring, specifically the methylene (B1212753) protons at the C2 and C4 positions, are adjacent to the electron-withdrawing carbonyl group and typically appear as complex multiplets in the δ 3.20-3.40 ppm range in a deuterated chloroform (B151607) (CDCl₃) solvent. The methine proton at C3, deshielded by the adjacent oxygen atom, resonates further downfield as a multiplet around δ 4.90-5.00 ppm. The aromatic protons of the phenoxy group are observed in the expected downfield region of δ 6.90-7.40 ppm. googleapis.com

Table 1: Representative ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Assigned Proton | Chemical Shift (δ) in ppm | Signal Multiplicity |

|---|---|---|

| Aromatic Protons | 6.90 - 7.40 | Multiplet (m) |

| H-3 (Methine) | 4.90 - 5.00 | Multiplet (m) |

| H-2, H-4 (Methylene) | 3.20 - 3.40 | Multiplet (m) |

Note: Chemical shifts are referenced relative to the residual solvent peak. rsc.orgsigmaaldrich.com Values can vary based on experimental conditions.

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The most characteristic signal in the spectrum is that of the carbonyl carbon (C=O), which appears at a significantly downfield chemical shift of approximately 207 ppm, a value typical for ketones. chemicalbook.comwisc.edu The carbon atom attached to the phenoxy group (C-3) is found around 65 ppm. The carbons of the phenoxy ring itself produce several signals in the aromatic region (δ 115-158 ppm), while the methylene carbons of the cyclobutanone ring (C-2 and C-4) resonate at approximately 50 ppm.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

| Assigned Carbon | Chemical Shift (δ) in ppm |

|---|---|

| C=O (Ketone) | ~207 |

| C-O (Aromatic) | ~158 |

| Aromatic CH | ~129, ~122, ~116 |

| C-3 (Methine) | ~65 |

| C-2, C-4 (Methylene) | ~50 |

Note: Chemical shifts are referenced to a standard (e.g., TMS) or the deuterated solvent signal. docbrown.info Exact values depend on the specific experimental setup.

While 1D NMR provides chemical shift information, 2D NMR experiments are essential for confirming the structural assembly by revealing through-bond and through-space correlations. rsc.orgipb.pt

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. In this compound, a COSY spectrum would show cross-peaks connecting the methine proton (H-3) to the methylene protons (H-2/H-4), confirming their connectivity within the cyclobutane (B1203170) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon atom based on the known assignment of its attached proton. For example, the proton signal at δ ~4.95 ppm would show a correlation to the carbon signal at δ ~65 ppm, definitively assigning them as H-3 and C-3, respectively. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of molecular bonds. They serve as powerful tools for functional group identification, providing a molecular "fingerprint" that complements NMR data. nih.gov

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to its constituent functional groups. upi.edu The most prominent and diagnostic peak is the strong C=O stretching vibration, which appears at a high wavenumber, typically around 1785 cm⁻¹. researchgate.net This higher frequency, compared to acyclic ketones (typically 1715 cm⁻¹), is a hallmark of the ring strain in a four-membered cyclobutanone ring. vscht.cz Other important signals include C-O-C stretching from the ether linkage and various C-H and C=C vibrations from the aliphatic ring and aromatic phenoxy group. spectroscopyonline.com

Table 3: Principal FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Carbonyl (in 4-membered ring) | ~1785 (Strong) |

| Aromatic C-H Stretch | Aromatic Ring | >3000 |

| Aliphatic C-H Stretch | Cyclobutane Ring | <3000 |

| C=C Stretch | Aromatic Ring | ~1600, ~1490 (Medium) |

| C-O-C Asymmetric Stretch | Ether | ~1220 (Strong) |

| Aromatic C-H Bend | Aromatic Ring | ~750, ~690 (Strong) |

Note: The exact position and intensity of peaks can be influenced by the sample preparation method.

Raman spectroscopy offers a complementary vibrational analysis to FT-IR. nih.gov While the polar C=O bond gives a strong signal in IR, it is often weaker in the Raman spectrum. Conversely, non-polar and symmetric bonds, which are weak or silent in IR, can produce strong Raman signals. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric stretching vibrations of the aromatic ring (e.g., the ring "breathing" mode) and the C-C backbone of the cyclobutane ring. researchgate.netspectroscopyonline.com The analysis of both FT-IR and Raman spectra provides a more complete and robust characterization of the molecule's vibrational framework, confirming the presence of the key structural motifs. arxiv.org

Theoretical and Computational Investigations of 3 Phenoxycyclobutanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental characteristics of a molecule's ground state. These methods can predict geometries, energies, and electronic properties, offering a window into the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies of Ground States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 3-Phenoxycyclobutanone (B1455954), DFT calculations would be crucial for determining its preferred conformation and the electronic influence of the phenoxy substituent on the cyclobutanone (B123998) ring.

Based on studies of other 3-substituted cyclobutanones, the cyclobutane (B1203170) ring is expected to be puckered. acs.orgvub.ac.be The phenoxy group at the C3 position can adopt either an axial or equatorial position. DFT calculations, likely using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or larger), would predict the relative energies of these conformers. It is anticipated that the equatorial conformer would be more stable due to reduced steric hindrance.

The presence of the electron-withdrawing phenoxy group is expected to influence the geometry and electronic properties of the cyclobutanone ring. The C-O ether linkage and the phenyl ring will have specific orientations relative to the cyclobutane ring, which can be precisely determined through geometry optimization. Key geometric parameters, such as bond lengths and angles, can be predicted. For instance, the inherent strain of the four-membered ring makes the ketone carbonyl more electrophilic than in larger ring systems. vub.ac.be

A hypothetical data table summarizing the kind of results expected from a DFT study on the ground state of this compound is presented below.

| Parameter | Predicted Value (Illustrative) |

| Conformer Stability | Equatorial more stable than Axial |

| C=O Bond Length | ~1.20 Å |

| C-O (ether) Bond Length | ~1.36 Å |

| Ring Puckering Angle | ~20-30° |

| Dipole Moment | ~2.5 - 3.5 D |

Ab Initio Methods for High-Level Characterization

For a more rigorous characterization of the electronic structure, high-level ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)), could be employed. While computationally more demanding than DFT, these methods provide benchmark-quality data for the geometry and energy of the molecule. Such calculations would be particularly valuable for refining the relative energies of different conformers and for providing a highly accurate reference for validating DFT results. For instance, ab initio molecular dynamics simulations have been used to understand the behavior of ketones in solution. acs.org

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group. The LUMO, conversely, is anticipated to be centered on the carbonyl group, specifically the π* orbital of the C=O bond.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally suggests higher reactivity. The presence of the phenoxy group, which can donate electron density through resonance, is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted cyclobutanone. DFT calculations are well-suited for visualizing these orbitals and quantifying their energy levels. sciforum.net

An illustrative table of FMO properties for this compound is provided below.

| Molecular Orbital | Predicted Energy (Illustrative) | Primary Localization |

| HOMO | -6.5 eV | Phenoxy group (π orbitals) |

| LUMO | -1.2 eV | Carbonyl group (π* orbital) |

| HOMO-LUMO Gap | 5.3 eV | - |

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, DFT calculations can be used to predict its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra: By calculating the harmonic vibrational frequencies, an infrared spectrum can be simulated. This would show characteristic peaks, such as the C=O stretching frequency (typically around 1780-1800 cm⁻¹ for cyclobutanones) and vibrations associated with the phenoxy group. nih.govwindows.net

NMR Spectra: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra can aid in the structural elucidation and assignment of experimental NMR data.

Excited-State Dynamics and Photochemistry Simulations

The interaction of this compound with light can lead to a variety of photochemical reactions. Computational methods are essential for mapping the potential energy surfaces of the excited states and predicting the likely outcomes of photoexcitation.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. uc.pt For this compound, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima in an ultraviolet-visible (UV-Vis) spectrum.

The lowest energy electronic transition is expected to be an n → π* transition, involving the promotion of an electron from a non-bonding orbital of the carbonyl oxygen to the π* anti-bonding orbital of the carbonyl group. Additionally, π → π* transitions associated with the phenyl ring will occur at higher energies. The phenoxy substituent may also introduce charge-transfer character to some of the electronic transitions. nih.gov

A hypothetical table of predicted electronic transitions for this compound is shown below.

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Primary Character |

| S₀ → S₁ | ~300 | Low | n → π |

| S₀ → S₂ | ~270 | Moderate | π → π (Phenyl) |

| S₀ → S₃ | ~220 | High | π → π* (Phenyl) |

The excited-state dynamics following photoexcitation are complex. For the parent cyclobutanone, photoexcitation can lead to ring-opening reactions, producing ethene and ketene, or decarbonylation to form cyclopropane (B1198618) and carbon monoxide. auctoresonline.org In this compound, the presence of the phenoxy group could open up alternative photochemical pathways, such as cleavage of the C-O ether bond, potentially leading to the formation of a phenoxyl radical. acs.org Simulating these reaction pathways would require more advanced computational techniques, such as mapping potential energy surfaces and running non-adiabatic molecular dynamics simulations.

Non-Adiabatic Molecular Dynamics (NAMD) Simulations

Non-adiabatic molecular dynamics (NAMD) is a critical computational method for simulating molecular processes where the Born-Oppenheimer approximation breaks down. libretexts.org This approximation assumes that the motion of atomic nuclei and electrons can be treated separately due to their large mass difference. mdpi.com However, in phenomena such as photochemical reactions, charge transfer, and radiationless decay from excited electronic states, the coupling between nuclear and electronic motion becomes significant and cannot be ignored. libretexts.org NAMD simulations model these events by allowing the system to transition between different potential energy surfaces (PESs). mdpi.com

Methods like Tully's trajectory surface hopping (TSH) are widely used, where nuclei are propagated classically on a single PES, but can "hop" to another surface with a certain probability, accounting for the quantum effect of non-adiabatic transitions. mdpi.comq-chem.com These simulations are essential for understanding the time evolution of photoexcited molecules, predicting quantum yields, and elucidating reaction mechanisms that involve multiple electronic states. libretexts.orgresearchgate.net

While NAMD has been extensively applied to various molecular systems to study excited-state phenomena, specific non-adiabatic molecular dynamics simulation data for this compound is not available in the reviewed scientific literature. Theoretical studies on related systems, however, suggest that such simulations would be invaluable for understanding its photostability and potential photochemical reaction pathways, particularly those involving transitions between singlet and triplet states or decay through conical intersections. cecam.orgresearchgate.net

Conical Intersection Analysis and Decay Pathways

Conical intersections (CIs) are points of degeneracy between two or more electronic potential energy surfaces in a molecule. rsc.orgcore.ac.uk These points act as photochemical funnels, facilitating highly efficient, ultrafast non-radiative transitions from an excited electronic state back to the ground state or to another lower-lying excited state. rsc.orgnih.gov In the vicinity of a CI, the Born-Oppenheimer approximation fails completely, and the electronic and nuclear motions become strongly coupled. q-chem.com

The geometry around a conical intersection is described by a (3N-8) dimensional seam space (for N atoms) and a two-dimensional branching space. core.ac.ukresearchgate.net Movement in the branching space lifts the degeneracy, creating the characteristic double-cone topology. researchgate.net The location and accessibility of CIs on the potential energy surface are paramount for determining the outcome of a photochemical reaction, as they govern the branching ratios between different decay pathways and products. rsc.orgcore.ac.uk

Computational chemistry provides tools to locate and characterize these intersections, which are as important to photochemistry as transition states are to thermal chemistry. chemrxiv.org While methods like the complete active space self-consistent field (CASSCF) are used to study CIs, detailed conical intersection analyses specifically for this compound have not been reported in the existing literature. researchgate.net For related molecules, studies have shown that CIs play a crucial role in processes like photoisomerization and fluorescence quenching, dictating the ultimate fate of the photoexcited molecule. rsc.orgnih.gov

Potential Energy Surface (PES) Mapping for Reaction Mechanisms

A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its atomic coordinates. uni-muenchen.deumn.edu It provides a multidimensional landscape where stable molecules (reactants, products, intermediates) correspond to valleys or minima, and transition states correspond to saddle points. uni-muenchen.devisualizeorgchem.com The minimum energy path connecting reactants to products across a transition state defines the most probable reaction pathway. visualizeorgchem.com

The dimensionality of a PES for a non-linear molecule with N atoms is 3N-6, representing all internal degrees of freedom. umn.edu Mapping the PES is crucial for understanding reaction mechanisms, predicting reaction rates, and exploring thermodynamic and kinetic stability. uni-muenchen.deaps.org Computational techniques, such as relaxed potential energy surface scans, involve systematically changing a specific geometric parameter (like a bond length or angle) and optimizing the remaining geometry to trace a reaction coordinate. uni-muenchen.de

For this compound, a detailed PES map would elucidate the energy barriers for conformational changes, such as ring puckering, and for potential chemical reactions. While comprehensive PES maps for this compound are not documented in the searched literature, the principles of PES analysis are routinely applied to understand the reactivity of cyclic ketones and substituted aromatic compounds. Such analyses would clarify the energetic relationships between different conformers and the transition states that separate them.

Molecular Modeling Approaches for Conformation and Interactions

Conformational Analysis of the Cyclobutane Ring

The cyclobutane ring is not planar. A flat structure would impose significant torsional strain due to the eclipsing of all C-H bonds, in addition to angle strain from C-C-C bond angles of 90°, a major deviation from the ideal tetrahedral angle of 109.5°. maricopa.edu To alleviate this strain, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation. maricopa.edu This puckering reduces the torsional strain by moving the hydrogen atoms out of a fully eclipsed arrangement, although it slightly increases the angle strain. maricopa.edu

The energy difference between planar and puckered conformations is generally small, and the ring can rapidly interconvert between equivalent puckered forms at room temperature. maricopa.edu For substituted cyclobutanones like this compound, the substituent's size and electronic nature influence the preferred conformation. The phenoxy group can occupy either an axial-like or equatorial-like position on the puckered ring. A detailed conformational analysis, typically using computational methods, is required to determine the relative energies of these conformers. libretexts.orgleidenuniv.nl The most stable conformation will be the one that minimizes unfavorable steric interactions between the substituent and the ring's hydrogen atoms. libretexts.org

Theoretical Studies of Strain Energy in Substituted Cyclobutanones

Ring strain is a measure of the inherent instability of a cyclic molecule due to non-ideal bond angles (angle strain) and eclipsed conformations (torsional strain). iupac.org Cyclobutane possesses significant ring strain, making it and its derivatives more reactive than their acyclic counterparts. maricopa.edu

Below is a table showing representative strain energies for related small-ring cycloalkanes to provide context for the inherent strain in the cyclobutane framework.

| Compound | Ring Size | Total Strain Energy (kcal/mol) |

| Cyclopropane | 3 | 27.5 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane | 5 | 6.2 |

| Cyclohexane | 6 | 0.1 |

This table presents generally accepted strain energy values for unsubstituted cycloalkanes to illustrate the high strain of the four-membered ring system.

While specific calculations for the strain energy of this compound are not available in the reviewed literature, it is expected to possess a high degree of strain characteristic of the cyclobutane ring system, further modified by the electronic and steric effects of the phenoxy substituent.

3 Phenoxycyclobutanone As a Versatile Synthetic Building Block in Complex Molecule Synthesis

Role in the Modular Assembly of Organic Frameworks

The concept of modular assembly in chemistry involves the systematic construction of large, complex molecules from smaller, well-defined building blocks. This strategy is particularly prominent in the synthesis of metal-organic frameworks (MOFs), which are crystalline materials composed of metal ions or clusters linked by organic ligands. oaepublish.comnih.govrsc.org The modular nature of MOFs allows for the tuning of their properties, such as pore size, surface area, and chemical functionality, by carefully selecting the metal and organic components. oaepublish.comnih.govrsc.org

While direct incorporation of 3-phenoxycyclobutanone (B1455954) into MOF structures is not extensively documented, its derivatives can serve as functionalized linkers. The cyclobutanone (B123998) ring can be opened or otherwise modified to introduce specific functionalities or to alter the geometry of the resulting organic linker. This modular approach allows for the rational design and synthesis of MOFs with tailored properties for applications in areas like gas storage, separation, and catalysis. oaepublish.comnih.govrsc.org The ability to pre-design functional modules and install them into a host framework is a key aspect of this strategy. oaepublish.com

The synthesis of such frameworks often relies on the self-assembly of these components under specific reaction conditions. nih.govrsc.org The final structure and properties of the MOF are dictated by the interplay of factors including the geometry of the building blocks and the reaction conditions.

Applications in the Synthesis of Biologically Relevant Molecules

The synthesis of biologically active molecules is a cornerstone of medicinal chemistry and drug discovery. nih.govopenaccessjournals.commdpi.com Natural products, with their inherent biological activities, often serve as inspiration for the design and synthesis of new therapeutic agents. openaccessjournals.comnih.gov this compound serves as a key building block in the synthesis of various biologically relevant molecules due to the reactive nature of its strained ring system.

The cyclobutanone moiety can undergo a variety of transformations, including ring-opening reactions, cycloadditions, and rearrangements, to generate diverse molecular scaffolds. springernature.com This versatility makes it an attractive starting point for the synthesis of complex natural products and their analogs. These synthetic routes often involve multiple steps and require careful control of stereochemistry to achieve the desired biologically active isomer. openaccessjournals.com

Prostaglandins (B1171923) are a class of lipid compounds that are involved in a wide range of physiological processes in the body. u-tokyo.ac.jpreviewofoptometry.com Prostaglandin (B15479496) analogs are synthetic compounds that mimic the structure and function of natural prostaglandins and are used as therapeutic agents. reviewofoptometry.comwikipedia.org They are particularly important in ophthalmology for the treatment of glaucoma. reviewofoptometry.comwikipedia.org

A key application of this compound is in the synthesis of prostaglandin analogs. oup.com Specifically, it has been used to synthesize 15,17-methylene-17-phenoxy-ω-trinor-prostaglandin F2α methyl ester. oup.com This synthesis involves a coupling reaction between this compound and a bicyclic octane (B31449) derivative. oup.com The modification of the ω-side chain of prostaglandins is a common strategy to enhance their biological activity and metabolic stability. mdpi.comnih.gov The incorporation of the phenoxycyclobutane moiety introduces a bulky group that can influence the compound's interaction with its biological target and potentially reduce its inactivation by metabolic enzymes. nih.gov

The synthesis of these complex molecules often relies on well-established synthetic strategies, such as the Horner-Wadsworth-Emmons reaction, to construct the characteristic side chains of the prostaglandin scaffold. mdpi.com

Strategies for Diversity-Oriented Synthesis Utilizing the Cyclobutanone Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate collections of structurally diverse small molecules for biological screening. nih.govresearchgate.netscispace.com Unlike target-oriented synthesis, which focuses on a single product, DOS explores a wider range of chemical space to identify novel bioactive compounds. researchgate.net

The cyclobutanone scaffold, including derivatives of this compound, is an excellent platform for DOS. springernature.comresearchgate.net The strained four-membered ring can be manipulated through various chemical reactions to produce a wide array of different molecular skeletons. springernature.com Key strategies in DOS include:

Branching Pathways: A common intermediate is subjected to different reaction conditions to yield structurally distinct products. scispace.com For example, a cyclobutanone can undergo ring-opening, cycloaddition, or rearrangement reactions to generate diverse scaffolds.

Complexity-Generating Reactions: Multicomponent reactions, cascade reactions, and tandem reactions are employed to rapidly increase molecular complexity from simple starting materials. scispace.com

Furan-fused cyclobutanones, for instance, have been shown to be versatile synthons that can participate in various ring-opening transformations and cycloadditions, demonstrating their utility in diversity-oriented synthesis. springernature.com The goal of DOS is to populate underexplored areas of chemical space with novel, drug-like molecules. researchgate.net

Emerging Research Directions and Challenges in 3 Phenoxycyclobutanone Chemistry

Development of Novel Stereoselective Synthetic Pathways

A primary challenge in the use of 3-phenoxycyclobutanone (B1455954) is the control of stereochemistry. As a prochiral molecule, its functionalization can lead to the formation of multiple stereoisomers. Consequently, a major research thrust is the development of catalytic asymmetric methods to control these outcomes. The enantioselective functionalization of the pre-existing cyclobutane (B1203170) skeleton is an efficient strategy for accessing enantioenriched four-membered ring compounds. thieme-connect.com

One of the most promising approaches is the desymmetrization of the this compound scaffold. mdpi.com Organocatalysis, in particular, has emerged as a powerful tool for such transformations. For instance, proline-derived catalysts have been successfully used in the enantioselective aldol (B89426) reaction of 3-substituted cyclobutanones, affording 2,3-functionalized products with excellent diastereo- and enantioselectivity. mdpi.com Applying this methodology to this compound could provide a direct route to chiral derivatives that are valuable for further synthetic manipulations.

Another key strategy involves enamine catalysis. The formation of a chiral enamine from this compound and a chiral secondary amine catalyst can enable a range of enantioselective α-functionalization reactions. mdpi.com This approach must, however, overcome the inherent challenges of cyclobutanone (B123998) chemistry, including the potential for ring-opening side reactions and the increased ring strain upon enolization. thieme-connect.com

| Synthetic Strategy | Catalyst Type | Potential Reaction on this compound | Expected Outcome | Ref. |

| Desymmetrization via Aldol Reaction | Chiral Amino Acid / Proline Derivative | Reaction with aldehydes | Chiral 2-aldol-3-phenoxycyclobutanones with high diastereo- and enantioselectivity | mdpi.com |

| α-Functionalization via SOMO Catalysis | Chiral Imidazolidinone | Allylic alkylation with allyl silanes | Enantioselective α-allylation | mdpi.com |

| Ring Expansion via Pinacol-type Rearrangement | Lewis or Brønsted Acid | Synthesis from α-hydroxycyclopropylcarbinols | Enantiomerically pure 2-substituted cyclobutanones | acs.org |

| Domino Asymmetric Epoxidation-Ring Expansion | Chiral Oxathiane Auxiliary | Reaction of derived cyclopropylideneethanols | Chiral this compound derivatives | thieme-connect.com |

This table presents prospective applications of established methods to this compound.

Exploration of Unconventional Reactivity Modes

The significant ring strain of the cyclobutanone core (approx. 26 kcal/mol) is a defining feature that enables reactivity modes not readily observed in larger, more stable ring systems. thieme-connect.com Researchers are increasingly focused on harnessing this strain energy to drive unique and complex chemical transformations.

Ring-Expansion Reactions: Strain-releasing ring expansions are a cornerstone of cyclobutanone chemistry. These reactions can be triggered under various conditions to produce five- or six-membered rings, which are core structures in many natural products and pharmaceuticals. bohrium.com For this compound, semipinacol-type rearrangements are a particularly interesting avenue. bohrium.com Protonation or Lewis acid activation of the carbonyl group, followed by nucleophilic addition, could generate a cyclobutanol (B46151) intermediate. Subsequent rearrangement, potentially influenced by the electronic nature of the phenoxy group, could lead to substituted cyclopentanones.

Ring-Opening Reactions: The C-C bonds of the cyclobutanone ring can be cleaved under catalytic conditions, providing access to linear structures that would be difficult to synthesize otherwise. A notable emerging area is the use of transition metal catalysis, such as nickel or palladium, to achieve asymmetric domino ring-opening/cross-coupling reactions. nih.govrsc.org In a hypothetical application, a chiral nickel complex could catalyze the enantioselective opening of the this compound ring and subsequent coupling with an alkyl halide, generating chiral indanones bearing a quaternary stereocenter. nih.gov

Photochemical Transformations: The photochemical behavior of cyclobutanones, including α-cleavage (Norrish Type I reaction), is well-established and leads to the formation of biradical intermediates. arxiv.org The subsequent pathways of these intermediates (e.g., decarbonylation, cyclization) offer synthetic opportunities. For this compound, selective photoexcitation could unlock novel reaction pathways, with the phenoxy group potentially influencing the stability and fate of the radical intermediates. arxiv.org

Advanced Computational Modeling for Predictive Design

As the complexity of the targeted transformations increases, a trial-and-error approach becomes inefficient. Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of strained systems like this compound. springernature.comnih.gov

Computational methods can provide critical insights into several key areas:

Reaction Mechanisms: DFT calculations can elucidate the step-by-step mechanism of complex reactions, such as catalytic ring-openings or cascade sequences. This includes identifying transition states and reactive intermediates, which helps in rationalizing observed selectivity. springernature.comresearchgate.net For example, modeling the photofragmentation of cyclobutanone with methods like Time-Dependent DFT (TD-DFT) can predict the dynamics of bond cleavage on femtosecond timescales. arxiv.org

Stereoselectivity: For the stereoselective pathways described in section 7.1, computational modeling can explain the origin of enantioselectivity by comparing the transition state energies for the formation of different stereoisomers. researchgate.net This predictive power can guide the design of more effective chiral catalysts.

Reactivity and Stability: The influence of the phenoxy substituent on the electronic structure and strain energy of the ring can be quantified. DFT calculations can predict how this substituent affects the thermodynamics of ring-opening or ring-expansion reactions, helping chemists to select the most favorable reaction conditions. nih.gov For instance, calculations can determine whether a ring-opened product is thermodynamically more stable than the corresponding cyclobutanone, providing a rationale for strain-release strategies. nih.gov

| Computational Method | Application to this compound Chemistry | Potential Insights | Ref. |

| Density Functional Theory (DFT) | Modeling transition states of stereoselective reactions | Origin of enantioselectivity, rational catalyst design | researchgate.net |

| DFT | Calculating reaction energy profiles for ring-opening/expansion | Thermodynamic and kinetic feasibility of transformations | springernature.comnih.gov |

| Time-Dependent DFT (TD-DFT) | Simulating photochemical excitation and fragmentation | Prediction of photochemical reaction pathways and product distributions | arxiv.org |

| Complete Active Space Self-Consistent Field (CASSCF) | High-accuracy modeling of excited states and bond breaking | Detailed understanding of complex photochemical dynamics | arxiv.org |

Integration of this compound into Cascade and Multicomponent Reactions

To improve synthetic efficiency and align with the principles of green chemistry, researchers are focused on designing cascade (or domino) and multicomponent reactions (MCRs). wikipedia.orgrsc.orgnih.gov These processes allow for the construction of complex molecules from simple precursors in a single operation, avoiding costly and wasteful intermediate purification steps. 20.210.105

Cascade Reactions: A cascade reaction is a sequence of intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org The strained ring of this compound is an ideal trigger for such sequences. For example, a palladium-catalyzed domino ring-opening/Hiyama coupling of a cyclobutanone has been reported to produce chiral 1-indanones. rsc.orgrsc.org Applying this to this compound could involve an initial enantioselective C-C bond activation, followed by an intramolecular coupling to forge complex polycyclic structures in one pot. rsc.org

A plausible cascade sequence could begin with the copper-catalyzed reaction of this compound oxime with an aniline (B41778) derivative. This could initiate a domino process involving nucleophilic attack and cyclization to generate novel spirotetrahydroquinoline scaffolds, a class of compounds with significant bioactive potential. beilstein-journals.org

Multicomponent Reactions (MCRs): MCRs involve three or more reactants coming together in a single reaction vessel to form a product that incorporates portions of all starting materials. organic-chemistry.orgnih.gov While direct MCRs involving cyclobutanones as one of the primary components are not yet common, its integration into MCRs via a cascade approach is a significant area for future research. A key challenge is to design a reaction where an initial transformation of this compound (e.g., base-mediated enolate formation or acid-catalyzed ring-opening) generates a reactive intermediate that can be trapped in a subsequent multicomponent coupling process. This strategy would combine the unique reactivity of the strained ring with the efficiency of MCRs to rapidly build molecular complexity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Phenoxycyclobutanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of this compound can draw from protocols used for structurally analogous compounds. For example, phenoxy acids are synthesized via nucleophilic substitution between phenol derivatives and halogenated carbonyl intermediates (e.g., chloroacetic acid derivatives) under basic conditions . Cyclobutanone rings may be formed via [2+2] cycloaddition or ring-expansion strategies. Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (e.g., 80–120°C), and solvent polarity (e.g., THF or DMF) to enhance yield and purity. Reaction progress should be monitored via TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the cyclobutanone ring (e.g., carbonyl carbon at ~210 ppm) and phenoxy substituents (aromatic protons at 6.5–7.5 ppm).

- IR Spectroscopy : A strong carbonyl stretch (~1750 cm) indicates the ketone group.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., CHO: theoretical m/z 178.0630).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming regioselectivity in synthesis .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation risks and closed systems to avoid exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if volatilization occurs .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Conduct a risk assessment for compatibility with other reagents .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like [4+2] cycloadditions. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Compare computed IR spectra with experimental data to validate models. Software like Gaussian or ORCA is recommended .

Q. What strategies resolve contradictory data in the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., chiral Lewis acids) to steer stereoselectivity.

- Crystallographic Analysis : Resolve ambiguities in diastereomer ratios via single-crystal X-ray diffraction .

Q. How does the cyclobutanone ring's strain influence the compound's stability under various conditions?

- Methodological Answer : The ring strain (≈26 kcal/mol) increases reactivity but reduces thermal stability.

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (T) under nitrogen/air atmospheres.

- Kinetic Studies : Monitor degradation pathways (e.g., ring-opening via retro-aldol reactions) using UV-Vis or NMR under controlled pH and temperature. Stabilizers like antioxidants (e.g., BHT) may extend shelf life .

Data Management and Analysis

Q. How should researchers design experiments to validate the biological activity of this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Test derivatives at logarithmic concentrations (e.g., 1 nM–100 µM) in cell-based assays (e.g., cytotoxicity or enzyme inhibition).

- Control Groups : Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO).

- Statistical Validation : Use ANOVA or t-tests (p < 0.05) with ≥3 biological replicates. Report IC values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.